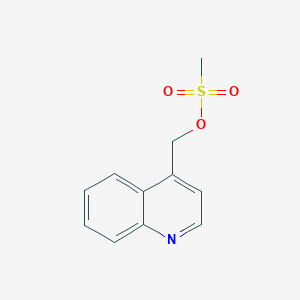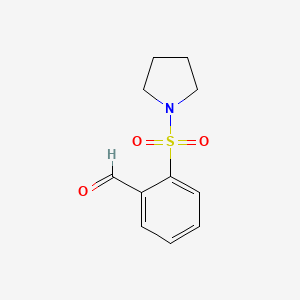![molecular formula C16H15N4NaO8S B8413257 sodium (6R,7R)-3-carbamoyloxymethyl-7-[2-(fur-2-yl)-2-methoxyiminoacetamido]ceph-3-em-4-carboxylate](/img/structure/B8413257.png)
sodium (6R,7R)-3-carbamoyloxymethyl-7-[2-(fur-2-yl)-2-methoxyiminoacetamido]ceph-3-em-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cefuroxime sodium is a second-generation cephalosporin antibiotic used to treat and prevent a variety of bacterial infections. It is effective against both gram-positive and gram-negative bacteria, making it a broad-spectrum antibiotic. Cefuroxime sodium is commonly used to treat infections such as pneumonia, meningitis, otitis media, sepsis, urinary tract infections, and Lyme disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of cefuroxime sodium involves several steps. One method includes dissolving cefuroxime acid in an aqueous acetone solution at 25°C, followed by the addition of sodium alpha-hydroxypropionate and sodium acetate. The reaction mixture is then stirred for 30 minutes to obtain the cefuroxime sodium product .
Industrial Production Methods: In industrial settings, the preparation of cefuroxime sodium for injection involves dissolving the finished product in a solution, adding seed crystals, and allowing primary and secondary crystal growth under controlled conditions. The process includes vacuum drying in three stages to ensure the removal of moisture and improve storage stability .
Chemical Reactions Analysis
Types of Reactions: Cefuroxime sodium undergoes various chemical reactions, including substitution and hydrolysis. As a beta-lactam antibiotic, it is susceptible to hydrolysis by beta-lactamase enzymes produced by certain bacteria .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of cefuroxime sodium include sodium acetate, acetone, and sodium alpha-hydroxypropionate. The reactions typically occur under mild conditions, such as room temperature and neutral pH .
Major Products Formed: The primary product formed from the synthesis of cefuroxime sodium is the sodium salt of cefuroxime, which is used in various pharmaceutical formulations .
Scientific Research Applications
Cefuroxime sodium has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Mechanism of Action
Cefuroxime sodium exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This results in the inhibition of cell wall biosynthesis, leading to bacterial cell lysis and death .
Comparison with Similar Compounds
Properties
Molecular Formula |
C16H15N4NaO8S |
|---|---|
Molecular Weight |
446.4 g/mol |
IUPAC Name |
sodium;(6R,7R)-3-(carbamoyloxymethyl)-7-[[2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C16H16N4O8S.Na/c1-26-19-9(8-3-2-4-27-8)12(21)18-10-13(22)20-11(15(23)24)7(5-28-16(17)25)6-29-14(10)20;/h2-4,10,14H,5-6H2,1H3,(H2,17,25)(H,18,21)(H,23,24);/q;+1/p-1/t10-,14-;/m1./s1 |
InChI Key |
URDOHUPGIOGTKV-BWTUWSSMSA-M |
SMILES |
CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)[O-].[Na+] |
Isomeric SMILES |
CON=C(C1=CC=CO1)C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)[O-].[Na+] |
Canonical SMILES |
CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-[1-(2,3-Dihydrobenzo[1,4]dioxin-2-ylmethyl)piperidin-3-yl]ethanol](/img/structure/B8413226.png)

![5-bromo-2-chloro-N-[2-(2-chloro-phenyl)-ethyl]-benzamide](/img/structure/B8413247.png)



